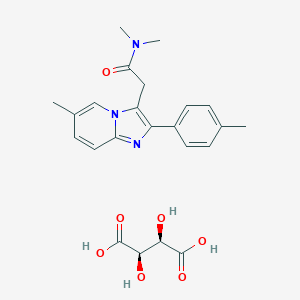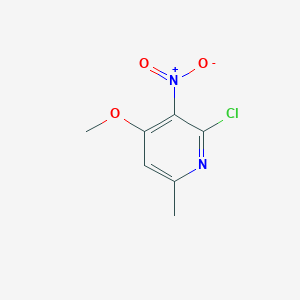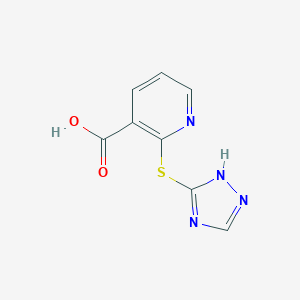
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)-, also known as PTIO, is a chemical compound that has been widely used in scientific research. It is a nitric oxide (NO) scavenger that has been shown to be effective in a variety of biological systems. PTIO is a potent inhibitor of NO-mediated biological processes and has been used in various studies to investigate the role of NO in biological systems.
Mécanisme D'action
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- acts as a scavenger of NO by reacting with it to form a stable nitroxide radical. This reaction prevents NO from reacting with other biological molecules and inhibits its biological effects. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to be a potent inhibitor of NO-mediated biological processes and has been used to investigate the role of NO in various biological systems.
Biochemical and Physiological Effects:
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit NO-mediated vasodilation, platelet aggregation, and immune responses. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has also been shown to inhibit the growth of cancer cells and reduce the severity of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- is a potent inhibitor of NO-mediated biological processes and has been widely used in scientific research. It is relatively easy to synthesize and is soluble in water and organic solvents. However, 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has some limitations for lab experiments. It is not specific to NO and can react with other biological molecules. It can also be toxic at high concentrations.
Orientations Futures
There are several future directions for the use of 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- in scientific research. One area of research is the role of NO in the immune system. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to inhibit NO-mediated immune responses, and further research is needed to understand the role of NO in immune function. Another area of research is the role of NO in cancer. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to inhibit the growth of cancer cells, and further research is needed to understand the mechanisms involved. Finally, 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- could be used in the development of new therapeutics for the treatment of various diseases.
Méthodes De Synthèse
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-pyridinecarboxylic acid with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- as a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been widely used in scientific research to investigate the role of NO in various biological systems. It has been shown to be effective in inhibiting NO-mediated biological processes such as vasodilation, platelet aggregation, and immune responses. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has also been used to investigate the role of NO in cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
| 126209-06-1 | |
Formule moléculaire |
C8H6N4O2S |
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-9-6(5)15-8-10-4-11-12-8/h1-4H,(H,13,14)(H,10,11,12) |
Clé InChI |
DJJSOBFJYHEUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
SMILES canonique |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)



![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)
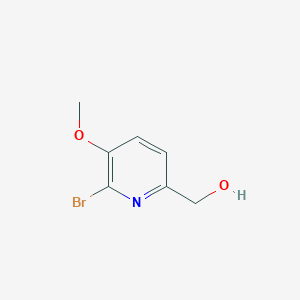
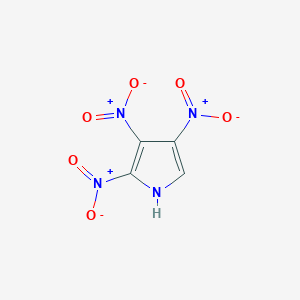
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)


